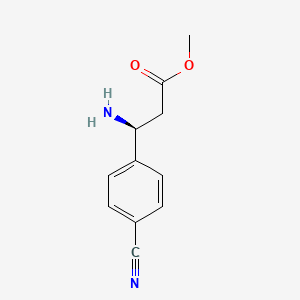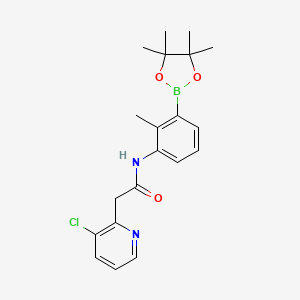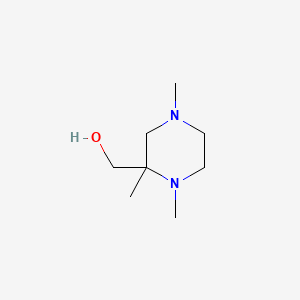![molecular formula C14H9BrCl2N2O B13906597 (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrrolopyridine moiety and a dichlorophenyl group attached to a methanol backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by the introduction of the dichlorophenyl group through a Grignard reaction or a similar organometallic coupling reaction. The final step involves the reduction of the intermediate product to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a useful probe for investigating biological pathways and molecular interactions.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated pyrrolopyridine moiety and dichlorophenyl group enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- (5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol
- (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanol
- (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-difluorophenyl)methanol
Uniqueness
Compared to similar compounds, (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol stands out due to its specific combination of functional groups. The presence of both bromine and dichlorophenyl groups imparts unique chemical properties, such as enhanced reactivity and specific binding affinities, making it a valuable compound for various applications.
特性
分子式 |
C14H9BrCl2N2O |
|---|---|
分子量 |
372.0 g/mol |
IUPAC名 |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol |
InChI |
InChI=1S/C14H9BrCl2N2O/c15-8-3-7-4-12(19-14(7)18-6-8)13(20)10-5-9(16)1-2-11(10)17/h1-6,13,20H,(H,18,19) |
InChIキー |
DPQNOTZIKROTQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(C2=CC3=CC(=CN=C3N2)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)


![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)





